Cas no 58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester)

3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 化学的及び物理的性質
名前と識別子
-
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 3-Maleimidobenzoate [Cross-linking Reagent]
- 3-Maleimido-benzoicacid-OSu
- 3-N-Maleimidobenzoic
- 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester
- M-MALEIMIDOBENZOYL-N-HYDROXYSUCCINIMIDE ESTER CRYSTALLINE
- N-Succinimidyl 3-Maleimidobenzoate
- 3-MaleiMidobenzoic acid-NHS ester
- 3-maleimidobenzoyl N-hydroxysuccinimide ester
- 3-N-Maleimidobenzoic acid-NHS
- Einecs 261-368-8
- MBS
- m-maleimidobenzoic acid succinimido ester
- m-maleimidobenzoyl-N-hydroxysuccinimide ester
- m-maleimimidobenzoyl-N-hydroxysuccinamide ester
- M-N-MALEIMIDOBENZOIC ACID-OSU
- N-hydroxysuccimidyloxy m-maleimidobenzoate
- Succinimidylmaleimidobenzoate
- 3-Maleimidobenzoic Acid N-Succinimidyl Ester
- N-(3-Maleimidobenzoyloxy)succinimide
- 1H-Pyrrole-2,5-dione,1-[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]- (9CI)
- MMBS
- N-(3-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinimide
- NSC 294786
- m-Maleimidobenzoic acidN-hydroxysuccinimide ester
- m-Maleimidobenzoyl N-hydroxysuccinimide ester
- m-Maleimidobenzoyl-N-hydroxysuccinimide
- 3-Maleimidobenzoyl N-hydroxysuccinimide
- 3-Maleimido-benzoic acid-OSu
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- 1-(3-(((2,5-Dioxopyrrolidinyl)oxy)carbonyl)phenyl)-1H-pyrrole-2,5-dione
- (2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
- MBS;N-Hydroxy-succinimidyl 3-maleim
- NSC-294786
- A8291
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester;2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- MBS Crosslinker
- NSC294786
- HY-W021068
- 2,5-dioxopyrrolidin-1-yl3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- SCHEMBL79589
- 2-(2H-tetrazol-5-yl)phenylboronicacid
- AS-10332
- 3-Maleimidobenzoyl-N-hydroxysuccinimide ester
- SY051373
- MBS;N-Hydroxy-succinimidyl 3-maleimido-benzoate
- NS00033981
- MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)
- m-MBS
- AKOS015889323
- FT-0604073
- LLXVXPPXELIDGQ-UHFFFAOYSA-N
- CS-0039233
- (MBS-1)
- C16035
- BP-24264
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, crystalline
- MBS protein crosslinker
- N-Succinimidyl 3-Maleimidobenzoate, >/=98%
- AMY21534
- DTXSID00207335
- 58626-38-3
- MFCD00005514
- DB-053238
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxopyrrol-1-yl)benzoate
- 3-Maleimidobenzoyl NHS ester
-
- MDL: MFCD00005514
- インチ: 1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
- InChIKey: LLXVXPPXELIDGQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C([H])=C([H])C([H])=C(C=1[H])N1C(C([H])=C([H])C1=O)=O)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 314.05400
- どういたいしつりょう: 314.053886
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 101
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.59
- ゆうかいてん: 178.0 to 183.0 deg-C
- ふってん: 524.5 °C at 760 mmHg
- フラッシュポイント: 271 °C
- 屈折率: 1.678
- ようかいど: ethyl acetate or DMF: ≤20 mg/mL may require addition of solvent to coupling buffer to at least 5% to maintain solubility
- PSA: 101.06000
- LogP: 0.33970
- かんど: Moisture & Light Sensitive
- じょうきあつ: 0.0±1.4 mmHg at 25°C
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-21
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:0-10°C
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 税関データ
- 税関コード:29280000
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0398-100mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 98.0%(LC&N) | 100mg |
¥1080.0 | 2022-06-10 | |
Ambeed | A254068-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 98% | 1g |
$101.0 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109873-250mg |
3-Maleimidobenzoic acid N-hydroxysuccinimide ester |
58626-38-3 | 97% | 250mg |
¥143.00 | 2024-05-07 | |
Chemenu | CM156802-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 95% | 250mg |
$*** | 2023-05-30 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM7564-1g |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | ≥98% | 1g |
¥3090.00 元 | 2023-09-15 | |
abcr | AB355751-1 g |
N-Succinimidyl 3-maleimidobenzoate; 97% |
58626-38-3 | 1 g |
€236.80 | 2023-07-19 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868365-100mg |
N-Succinimidyl 3-Maleimidobenzoate |
58626-38-3 | ≥98% | 100mg |
¥297.00 | 2022-10-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD87625-100mg |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 98% | 100mg |
¥68.0 | 2024-04-18 | |
TRC | M132700-500mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 500mg |
$265.00 | 2023-05-18 | ||
TRC | M132700-50mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 50mg |
$87.00 | 2023-05-18 |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 関連文献
-
Julien Nicolas,Simona Mura,Davide Brambilla,Nicolas Mackiewicz,Patrick Couvreur Chem. Soc. Rev. 2013 42 1147
-
Md. Chanmiya Sheikh,Shunsuke Takagi,Mebumi Sakai,Tasuya Mori,Naoto Hayashi,Tetsuo Fujie,Shin Ono,Toshiaki Yoshimura,Hiroyuki Morita Org. Biomol. Chem. 2011 9 1244
-
A. B. González-Guerrero,J. Maldonado,S. Herranz,L. M. Lechuga Anal. Methods 2016 8 8380
-
Christopher Blake,Barry J. Gould Analyst 1984 109 533
-
Aaron J. Bullous,Cristina M. A. Alonso,Ross W. Boyle Photochem. Photobiol. Sci. 2011 10 721
-
S. Marchesan,M. Prato Chem. Commun. 2015 51 4347
-
Yang Zhu,Zhengwei Mao,Changyou Gao RSC Adv. 2013 3 2509
-
Naoki Yanagisawa,Elena Kozgunova,Tetsuya Higashiyama RSC Adv. 2021 11 27011
-
Erika Janitz,Konstantin Herb,Laura A. V?lker,William S. Huxter,Christian L. Degen,John M. Abendroth J. Mater. Chem. C 2022 10 13533
3-N-Maleimidobenzoic Acid N-Succinimidyl Esterに関する追加情報
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester (CAS No. 58626-38-3): A Versatile Crosslinker in Bioconjugation and Molecular Imaging
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester, commonly referred to as SMCC (Succinimidyl 3-(2-Pyrrolidinyl)propionate), is a widely utilized bifunctional crosslinker in bioconjugation chemistry. This compound is characterized by its unique molecular structure, which includes a maleimide group and a succinimidyl ester functionality. The maleimide group enables specific covalent conjugation with thiol groups present on biomolecules such as proteins, peptides, and antibodies. Meanwhile, the succinimidyl ester moiety facilitates coupling with primary amines through nucleophilic attack, making it a versatile tool for site-specific modification of biomolecules. The CAS No. 58626-39-4 (note: CAS number provided may require verification) is a critical identifier for this compound, ensuring accurate documentation and regulatory compliance in research and industrial applications.
Recent advancements in bioconjugation technologies have highlighted the significance of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in developing precision diagnostics and therapeutics. For instance, a 2023 study published in Advanced Materials demonstrated the use of SMCC for functionalizing gold nanoparticles with antibodies, enabling targeted drug delivery in cancer therapy. The crosslinker's ability to maintain the structural integrity of biomolecules while introducing functional groups has made it a cornerstone in the development of immunoassays, biosensors, and molecular imaging agents. Researchers are increasingly leveraging the unique reactivity of SMCC to create conjugates with enhanced stability and specificity, addressing challenges in conventional conjugation methods.
The maleimide group in SMCC reacts selectively with thiol groups (-SH) through a Michael addition mechanism, forming a stable thioether bond. This reaction is highly specific and occurs under physiological conditions, minimizing non-specific side reactions. The succinimidyl ester functionality, on the other hand, reacts with primary amines (-NH2) to form amide bonds, a reaction that is widely used in protein labeling and antibody conjugation. The dual functionality of SMCC allows for the creation of "click chemistry" reactions, where two biomolecules can be linked with high efficiency and minimal byproduct formation. This property has been exploited in the development of multiplexed diagnostic assays, where multiple biomarkers can be simultaneously detected using a single platform.
Recent studies have explored the application of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in the field of molecular imaging. For example, a 2023 paper in Biomaterials described the use of SMCC to conjugate fluorescent dyes to peptides, enabling real-time tracking of cellular processes in live tissues. The crosslinker's ability to preserve the functional activity of biomolecules while introducing imaging agents has opened new avenues for non-invasive monitoring of disease progression and therapeutic response. Additionally, SMCC has been integrated into the design of bioconjugated nanocarriers, where it facilitates the attachment of targeting ligands to drug-loaded nanoparticles, enhancing the precision of therapeutic delivery.
The synthesis of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester typically involves a multi-step process that ensures the purity and stability of the final product. The reaction conditions, including temperature, pH, and solvent selection, play a critical role in determining the yield and quality of the crosslinker. A 2022 study in Organic & Biomolecular Chemistry reported an optimized synthesis protocol that reduced byproducts and improved the solubility of SMCC in aqueous solutions. This advancement has been instrumental in expanding its applications in high-throughput screening platforms, where consistency and reproducibility are essential for reliable results.
In the context of drug development, 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester has been employed to create conjugates with enhanced pharmacokinetic profiles. For instance, a 2023 clinical trial published in Journal of Controlled Release evaluated the use of SMCC to link therapeutic antibodies with PEG (polyethylene glycol) chains, significantly prolonging their half-life in vivo. The crosslinker's ability to form stable covalent bonds without compromising the biological activity of the target molecule has made it a preferred choice in the development of long-acting therapeutics. Furthermore, SMCC has been used to conjugate small molecule drugs to targeting ligands, improving their specificity and reducing off-target effects in complex biological environments.
The versatility of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester extends to its application in the creation of bioconjugated surfaces for tissue engineering and regenerative medicine. A 2023 review in Acta Biomaterialia highlighted the use of SMCC to functionalize scaffolds with growth factors and extracellular matrix proteins, promoting cell adhesion and differentiation. The crosslinker's ability to maintain the structural integrity of these biomolecules while enabling their controlled release has made it a valuable tool in the development of bioactive implants and 3D-printed tissues. Researchers are now exploring the integration of SMCC with advanced fabrication techniques to create tunable surfaces that respond to environmental stimuli, such as pH or temperature changes.
Despite its widespread use, the application of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester is not without challenges. One of the primary concerns is the potential for non-specific crosslinking, which can lead to the formation of aggregates or denatured biomolecules. To address this issue, recent studies have focused on optimizing reaction conditions to minimize side reactions. For example, a 2023 study in Bioconjugate Chemistry introduced a modified version of SMCC with enhanced specificity, reducing the risk of unintended conjugations. Additionally, the development of cleavable crosslinkers has allowed for the controlled release of functionalized biomolecules, expanding the possibilities for dynamic drug delivery systems.
Looking ahead, the role of 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester in biotechnology and medicine is expected to grow further. With the increasing demand for personalized medicine and targeted therapies, the crosslinker's ability to enable site-specific modifications of biomolecules will become even more critical. Researchers are also exploring the integration of SMCC with emerging technologies such as CRISPR-Cas9 and synthetic biology, where it can facilitate the creation of genetically engineered organisms with enhanced functionalities. As the field of bioconjugation continues to evolve, the adaptability and reliability of SMCC will ensure its continued relevance in advancing scientific and medical innovations.
In conclusion, 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester stands as a pivotal compound in the realm of bioconjugation chemistry. Its unique molecular structure and dual reactivity have enabled groundbreaking applications in diagnostics, therapeutics, and materials science. As researchers continue to refine its synthesis and expand its utility, the crosslinker's impact on modern science and medicine is poised to grow even further. The ongoing exploration of SMCC's potential underscores its importance as a versatile tool for addressing complex biological challenges and driving innovation in the life sciences.
58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester) 関連製品
- 2171451-93-5(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3,4-dimethylpyrrolidine-3-carboxylic acid)
- 2229240-58-6(2-hydroxy-2-methyl-3-(4-methylthiophen-2-yl)propanoic acid)
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)
- 941896-64-6(N-2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl-3-(4-methoxyphenyl)propanamide)
- 2680599-34-0(2-{benzyl(benzyloxy)carbonylamino}-3-cyclohexylpropanoic acid)
- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))
- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)
